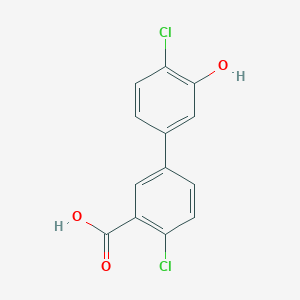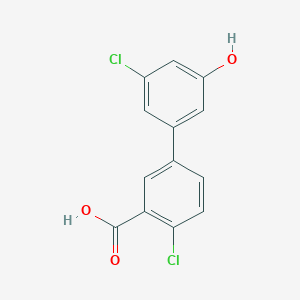
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% (CFTFP) is a chemical compound that has a wide range of applications in various scientific research fields. CFTFP is a white, crystalline solid with a melting point of 157-159 °C and a relative molecular mass of 286.6 g/mol. It is soluble in water and ethanol, and insoluble in ether. CFTFP is a phenol derivative, and it has been used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been used in various scientific research applications, such as organic synthesis, medicinal chemistry, and drug development. It has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been used in the synthesis of novel organic compounds with potential applications in the fields of cancer research and drug development.
Mécanisme D'action
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been found to act as a proton donor, forming a stable phenoxide ion when it reacts with a nucleophile. This phenoxide ion is then attacked by the nucleophile, resulting in the formation of a new bond and the release of a proton. This mechanism of action is important for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been found to be biochemically and physiologically active. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been found to inhibit the enzyme 5-alpha reductase, which is involved in the production of dihydrotestosterone (DHT). This inhibition of COX-2 and 5-alpha reductase can have beneficial effects on the body, such as reducing inflammation and improving cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without degradation. In addition, 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% is soluble in water and ethanol, and insoluble in ether, making it easy to use in a variety of experiments. However, 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% is a highly reactive compound and should be handled with caution. It is also important to note that 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% should not be used in any experiments involving human or animal subjects.
Orientations Futures
There are several potential future directions for 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% research. One possible direction is to further explore its potential applications in the fields of cancer research and drug development. In addition, further research could be conducted to explore the mechanism of action of 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% and to develop new synthetic pathways for its use in organic synthesis. Finally, further research could be conducted to explore the biochemical and physiological effects of 2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% and to develop new uses for it in the medical field.
Méthodes De Synthèse
2-Chloro-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol with thionyl chloride in the presence of a catalytic amount of pyridine. The second step involves the reaction of the resulting intermediate with chloroacetic acid in the presence of a catalytic amount of pyridine. The final product is a white, crystalline solid with a melting point of 157-159 °C and a relative molecular mass of 286.6 g/mol.
Propriétés
IUPAC Name |
2-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-6-8(2-4-12(10)19)7-1-3-11(15)9(5-7)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWYUNMKZOHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686158 |
Source


|
| Record name | 3-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-04-9 |
Source


|
| Record name | 3-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)











![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)